molecular formula C9H8N2O3 B2477241 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid CAS No. 2092496-07-4

8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid

Cat. No.: B2477241
CAS No.: 2092496-07-4
M. Wt: 192.174
InChI Key: DVCIEDJCLANVDD-UHFFFAOYSA-N
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Description

8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and a carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8-6-3-10-4-7(9(13)14)5(6)1-2-11-8/h3-4H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCIEDJCLANVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN=CC(=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092496-07-4
Record name 8-oxo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminonicotinic acid with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate the substitution of the carboxylic acid group.

Major Products Formed

The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family with similar structural features but different biological activities.

    1,6-Naphthyridine: Known for its anticancer and antimicrobial properties, this compound shares some similarities with 8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid.

    1,8-Naphthyridine: Exhibits a range of biological activities and is used in various medicinal chemistry applications.

Uniqueness

This compound is unique due to its specific structural configuration and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

8-Oxo-6,7-dihydro-5H-2,7-naphthyridine-4-carboxylic acid (ONDCA) is a heterocyclic compound belonging to the naphthyridine family. This compound has gained considerable attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of ONDCA, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C9H8N2O3
  • Molecular Weight: 192.174 g/mol
  • CAS Number: 2092496-07-4

Synthesis Methods

The synthesis of ONDCA typically involves cyclization reactions starting from precursors such as 2-aminonicotinic acid and ethyl acetoacetate. The process can be optimized using acidic or basic catalysts to enhance yield and purity .

Antimicrobial Properties

ONDCA exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of naphthyridine compounds often show enhanced antibacterial effects. For instance, studies have demonstrated that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

CompoundActivityIC50 (µM)
ONDCAAntibacterial15.62 (against Bacillus cereus)
Derivative AAntifungal74.5% inhibition (Fusarium graminearum)

Anticancer Activity

The anticancer potential of ONDCA has been investigated through various in vitro and in vivo studies. It has shown promising results against several cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

In one study, ONDCA was tested for its cytotoxic effects on NSCLC cells, revealing an IC50 value of approximately 10 µM. Mechanistic studies indicated that ONDCA induces oxidative stress and DNA damage in cancer cells, leading to apoptosis .

Cancer Cell LineIC50 (µM)Mechanism
NSCLC10Induces oxidative stress
HCC12DNA damage response

Case Studies

  • NSCLC Treatment : A study evaluated the effects of ONDCA on NSCLC cells both in vitro and using xenograft models in mice. Results indicated that ONDCA significantly reduced tumor size and increased apoptosis markers compared to control groups.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of ONDCA derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings showed that certain derivatives had lower MIC values than standard antibiotics.

Toxicity and Safety

Toxicity assessments have shown that ONDCA has a favorable safety profile in laboratory settings. In animal studies, doses up to 100 mg/kg did not result in significant adverse effects, suggesting potential for further development .

Current Research Trends

Ongoing research is focused on modifying the chemical structure of ONDCA to enhance its biological activity and reduce potential side effects. Structural modifications have been shown to improve solubility and bioavailability, which are critical for therapeutic applications.

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